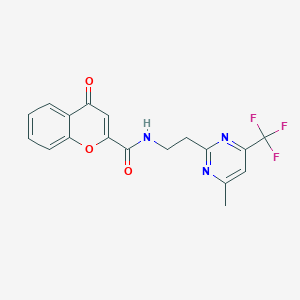
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, novel 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted at the 4th position by a methyl group and at the 6th position by a trifluoromethyl group .科学的研究の応用
Synthesis and Antimicrobial Activity
A study by Ghashang et al. (2013) demonstrated the synthesis of substituted chromeno[2,3-d]pyrimidinone derivatives using pentafluorophenylammonium triflate as a catalyst. This method was noted for its high yields, cleaner reaction, and greener conditions. The synthesized compounds exhibited in vitro antimicrobial activity against various bacterial and fungal strains, showcasing their potential as antimicrobial agents (Ghashang, Mansoor, & Aswin, 2013).
Catalytic Synthesis of Chromone-Pyrimidine Coupled Derivatives
Nikalje et al. (2017) reported the synthesis of novel chromone-pyrimidine coupled derivatives under solvent-free conditions using Triethyl ammonium sulphate as a catalyst. These derivatives were synthesized with excellent yields and short reaction times, highlighting an efficient and eco-friendly method. The heterocyclic compound chromone, coupled with pyrimidine, has been associated with various biological activities, including antifungal, antibacterial, and anticancer properties, underscoring the compound's significance in medicinal chemistry (Nikalje, Tiwari, Seijas Vazquez, & Vázquez-Tato, 2017).
Inhibitors of NF-kappaB and AP-1 Gene Expression
Research by Palanki et al. (2000) into N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide derivatives revealed their role as inhibitors of transcription mediated by NF-kappaB and AP-1 transcription factors. These findings indicate the compound's potential application in modulating gene expression, offering insights into its therapeutic utility in diseases where NF-kappaB and AP-1 play a critical role (Palanki, Erdman, Gayo-Fung, Shevlin, Sullivan, Goldman, Ransone, Bennett, Manning, & Suto, 2000).
Anticancer and Anti-5-Lipoxygenase Agents
A study on the synthesis of novel pyrazolopyrimidines derivatives by Rahmouni et al. (2016) highlighted their potential as anticancer and anti-5-lipoxygenase agents. The structure-activity relationship (SAR) analysis provided insights into the molecular frameworks conducive to these biological activities, suggesting the compound's utility in developing anticancer and anti-inflammatory drugs (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
将来の方向性
The future directions for this compound could involve further exploration of its potential biological activities. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Further studies could also focus on optimizing the synthesis process and investigating the compound’s mechanism of action .
作用機序
Target of Action
It is known that pyrimidine derivatives often interact with various enzymes and receptors in the body
Mode of Action
The exact mode of action of this compound is currently unknown. Pyrimidine derivatives are known to interact with their targets in various ways, often by binding to an active site and modulating the target’s activity
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its interaction with various targets. Pyrimidine derivatives are involved in a wide range of biological processes, including DNA synthesis and signal transduction . The specific pathways affected by this compound would depend on its exact targets and mode of action.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if the compound inhibits an enzyme involved in a disease pathway, the result might be a decrease in disease symptoms
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For example, extreme pH or temperature could denature the compound, reducing its efficacy. Interactions with other molecules could either enhance or inhibit the compound’s action .
特性
IUPAC Name |
N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3/c1-10-8-15(18(19,20)21)24-16(23-10)6-7-22-17(26)14-9-12(25)11-4-2-3-5-13(11)27-14/h2-5,8-9H,6-7H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUUGXQUHWUWSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2999862.png)
![4-methoxy-N-[2-(phenylsulfanyl)ethyl]benzamide](/img/structure/B2999863.png)
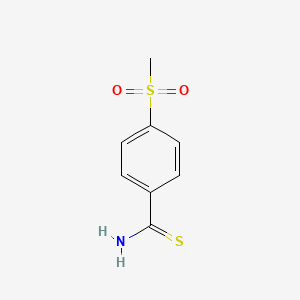
![N,N-diethyl-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B2999865.png)
![2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2999866.png)
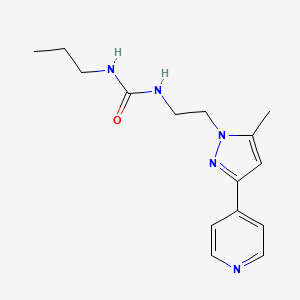
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2999871.png)
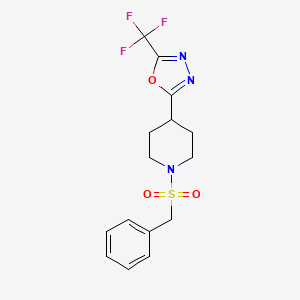


![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxaspiro[3.4]octan-6-yl]acetic acid](/img/structure/B2999881.png)

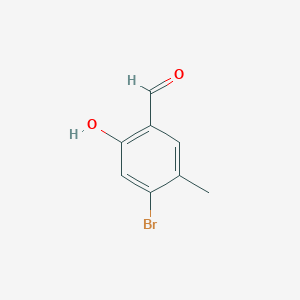
![N-(3-methoxybenzyl)-3-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2999885.png)